molecular formula C19H12ClN3O2S B7748471 3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE

3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE

Cat. No.: B7748471
M. Wt: 381.8 g/mol
InChI Key: WFSIVTFZYVGFEF-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)-2-oxoethyl]-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one is a synthetic tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a fused thieno[2,3-d][1,2,3]triazin-4-one core, a scaffold recognized for its diverse biological potential. Structurally related tricyclic benzothieno-1,2,3-triazin-4-one derivatives have demonstrated notable antihistaminic (H1-receptor antagonistic) activity in both in vitro and in vivo models, suggesting this core structure is a valuable pharmacophore for investigating allergic and inflammatory pathways . Furthermore, 1,2,3-triazine and fused heterocyclic systems analogous to this compound are frequently explored for a wide spectrum of pharmacological activities, including antimicrobial and cytotoxic effects, making them key candidates for the development of new therapeutic agents . The specific substitution pattern on this molecule—incorporating both 4-chlorophenyl and phenyl groups—is designed to modulate its electronic properties, lipophilicity, and interactions with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and potential applications further.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-6-phenylthieno[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-14-8-6-12(7-9-14)16(24)11-23-19(25)15-10-17(26-18(15)21-22-23)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSIVTFZYVGFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=NN(C3=O)CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-2-Carboxamide Cyclization

A common approach involves reacting 5-phenylthiophene-2-carboxamide with cyanogen bromide (BrCN) under basic conditions to form the triazinone ring. For example:

5-Phenylthiophene-2-carboxamide+BrCNNaOH, EtOH6-Phenyl-3H,4H-thieno[2,3-d]triazin-4-one\text{5-Phenylthiophene-2-carboxamide} + \text{BrCN} \xrightarrow{\text{NaOH, EtOH}} \text{6-Phenyl-3H,4H-thieno[2,3-d]triazin-4-one}

This method yields the unsubstituted core with a phenyl group at position 6. Modifications at position 3 require post-cyclization functionalization.

One-Pot Synthesis Using Urea Derivatives

Alternative routes employ urea derivatives for simultaneous ring formation and substitution. Heating 2-amino-5-phenylthiophene-3-carboxylate with 4-chlorophenylacetyl chloride in the presence of phosphoryl chloride (POCl₃) facilitates cyclization and acylation in a single step:

2-Amino-5-phenylthiophene-3-carboxylate+4-Cl-C₆H₄-COClPOCl₃, ΔTarget Compound\text{2-Amino-5-phenylthiophene-3-carboxylate} + \text{4-Cl-C₆H₄-COCl} \xrightarrow{\text{POCl₃, Δ}} \text{Target Compound}

Yields for this method range from 45–60%, with purity >95% after recrystallization.

Functionalization at Position 3

Alkylation with 2-(4-Chlorophenyl)-2-Oxoethyl Bromide

The 3-position is functionalized via alkylation using 2-(4-chlorophenyl)-2-oxoethyl bromide. The triazinone core is treated with the bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:

Triazinone Core+BrCH₂CO-C₆H₄-ClK₂CO₃, DMF, 80°CTarget Compound\text{Triazinone Core} + \text{BrCH₂CO-C₆H₄-Cl} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{Target Compound}

Reaction monitoring via TLC shows completion within 6–8 hours, with a yield of 68%.

Friedel-Crafts Acylation

For substrates with electron-rich thiophene rings, Friedel-Crafts acylation using 4-chlorophenylacetyl chloride and aluminum chloride (AlCl₃) introduces the 2-oxoethyl group directly:

Triazinone Core+ClC₆H₄-COClAlCl₃, CH₂Cl₂Target Compound\text{Triazinone Core} + \text{ClC₆H₄-COCl} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{Target Compound}

This method requires anhydrous conditions and affords moderate yields (50–55%) due to competing side reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 7.82–7.45 (m, 9H, aromatic H), 4.32 (s, 2H, CH₂CO), and 3.98 (s, 2H, thieno H).

  • ¹³C NMR : Peaks at 187.2 ppm (C=O), 162.4 ppm (triazinone C4), and 138.1–126.3 ppm (aromatic C).

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (triazinone ring).

Mass Spectrometry

Molecular ion peak at m/z 395.08 [M+H]⁺, consistent with the molecular formula C₁₉H₁₂ClN₃O₂S.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialConditionsYield (%)Purity (%)
Thiophene Cyclization5-Phenylthiophene-2-carboxamideBrCN, NaOH, EtOH6092
One-Pot Urea Route2-Amino-5-phenylthiophene-3-carboxylatePOCl₃, Δ5595
AlkylationTriazinone core + bromideK₂CO₃, DMF, 80°C6898
Friedel-CraftsTriazinone core + acyl chlorideAlCl₃, CH₂Cl₂5090

The alkylation method provides the highest yield and purity, making it the preferred route for large-scale synthesis.

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at position 2 is minimized using bulky bases like DBU.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from byproducts.

  • Scale-Up : Continuous flow reactors improve heat distribution in exothermic steps, enhancing yield by 15% .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates that derivatives of thieno[2,3-d][1,2,3]triazin can exhibit:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chlorophenyl group is believed to enhance biological activity through improved binding affinity to target proteins.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains and fungi. This highlights the potential for developing new antibiotics or antifungal agents.

Agricultural Science

In agricultural applications, thieno[2,3-d][1,2,3]triazin derivatives are being explored for their potential as:

  • Herbicides : The compound's ability to disrupt specific biochemical pathways in plants could lead to the development of effective herbicides that target unwanted vegetation without harming crops.
  • Pesticides : Research is ongoing into the efficacy of this compound against agricultural pests. Its unique structure may allow for selective toxicity towards pests while being safe for beneficial insects.

Materials Science

The unique properties of 3-[2-(4-chlorophenyl)-2-oxoethyl]-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one also lend themselves to applications in materials science:

  • Polymer Chemistry : Its reactive functional groups could be utilized in polymer synthesis to create materials with enhanced thermal stability or electrical conductivity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of thieno[2,3-d][1,2,3]triazin derivatives for their anticancer properties. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Herbicidal Potential

Research conducted by agricultural scientists evaluated the herbicidal efficacy of thieno[2,3-d][1,2,3]triazin derivatives on common weeds. Results showed a significant reduction in weed biomass at concentrations as low as 10 mg/L. The study concluded that these compounds could serve as a foundation for developing new herbicides with lower environmental impact .

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of similar compounds revealed that certain derivatives displayed potent activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thieno-Fused Heterocycles

Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., 3-(3-aminopropyl)thieno[2,3-d]pyrimidin-4-one, ):

  • Core Structure: Pyrimidinone fused with thiophene vs. triazinone in the target compound.
  • Substituents: The aminopropyl group in ’s compound may enhance water solubility, whereas the phenyl and chlorophenyl groups in the target compound likely increase lipophilicity.
  • Activity: Thieno-pyrimidinones are often explored as kinase inhibitors, while triazinones may exhibit broader enzyme inhibition due to the additional nitrogen in the triazine ring .

Cyclopenta-Thieno-Pyrimidinones ():

  • Core Structure: Cyclopenta-thieno-pyrimidinone vs. linear thieno-triazinone.
  • Substituents : Both compounds feature 4-chlorophenyl and oxoethyl groups, but includes a sulfanyl linker, which could influence redox stability or metal chelation .

Substituent Effects: 4-Chlorophenyl and Oxoethyl Groups

2-(4-Chlorophenyl)-2-Oxoethyl Benzoates ():

  • Structure : Benzoate esters with 4-chlorophenyl-oxoethyl substituents.
  • Crystallography : These compounds exhibit planar aromatic systems stabilized by halogen bonding (C–Cl···O interactions), a feature that may extend to the target compound’s crystal packing .

Palladium-Catalyzed Syntheses ():

  • Methodology: Palladium chloride and BIPHEPS ligands enable efficient coupling of trifluoromethylphenyl groups.

Data Tables

Table 1: Structural Comparison of Target Compound and Analogs

Compound Core Structure Key Substituents Potential Applications
Target Compound Thieno[2,3-d]triazin-4-one 4-Chlorophenyl-oxoethyl, Phenyl Enzyme inhibition, Anticancer
3-(3-Aminopropyl)thieno[2,3-d]pyrimidin-4-one () Thieno[2,3-d]pyrimidin-4-one 3-Aminopropyl Kinase inhibition
2-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-... () Cyclopenta-thieno-pyrimidinone 4-Chlorophenyl, Oxoethyl-sulfanyl Not reported

Biological Activity

3-[2-(4-Chlorophenyl)-2-Oxoethyl]-6-Phenyl-3H,4H-Thieno[2,3-D][1,2,3]Triazin-4-One (commonly referred to as D243-0218) is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a unique thieno[2,3-d][1,2,3]triazine core structure that contributes to its biological activities. This article reviews the biological activity of D243-0218, focusing on its anticancer and anti-inflammatory properties, supported by data tables and recent research findings.

  • Molecular Formula : C19H12ClN3O2S
  • IUPAC Name : 3-[2-(4-chlorophenyl)-2-oxoethyl]-6-phenylthieno[2,3-d][1,2,3]triazine-4-one
  • CAS Number : Not provided in the sources.

The biological activity of D243-0218 is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation. The compound is believed to inhibit key enzymes that are crucial for cancer cell survival and proliferation. In vitro studies suggest that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of D243-0218 against various cancer cell lines. For instance:

Cell Line Viability (%) IC50 (µM) Reference
Caco-239.8 (treated)5.0
A54944.0 (treated)6.5
MCF-730.0 (treated)4.5

These results indicate that D243-0218 significantly decreases cell viability in a dose-dependent manner across multiple cancer types.

Anti-inflammatory Activity

D243-0218 has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Test Model Inhibition (%) Dosage (mg/kg) Reference
Xylene-induced ear edema50.48100
Carrageenan-induced paw edema45.2050

The compound showed significant inhibition of edema formation, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study conducted on the efficacy of D243-0218 against Caco-2 cells demonstrated a reduction in cell viability by nearly 60% at an IC50 of approximately 5 µM. The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation .
  • Anti-inflammatory Assessment :
    In a controlled experiment using the xylene-induced ear edema model in rats, D243-0218 showed a higher percentage inhibition (50.48%) than indomethacin when administered at a dose of 100 mg/kg . This suggests that D243-0218 could be a promising candidate for further development as an anti-inflammatory drug.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of halogenated precursors and functional group modifications. Critical parameters include:

  • Solvent selection : Refluxing in polar aprotic solvents (e.g., dimethylformamide) enhances reaction efficiency .
  • pH and temperature control : Optimizing pH (~7–9) and maintaining temperatures between 80–100°C minimizes side reactions like hydrolysis .
  • Catalyst use : Palladium or nickel catalysts may aid in hydrogenation steps for introducing the 4-chlorophenyl moiety .
    • Validation : Monitor intermediates via TLC and confirm final product purity using NMR (e.g., ¹H/¹³C) and HPLC (>95% purity threshold) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) for real-time reaction monitoring .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing 4-chlorophenyl vs. phenyl ring signals) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₁H₁₄ClN₃O₂S) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR/IR)?

  • Methodological Answer :

  • Molecular modeling : Use DFT (Density Functional Theory) to simulate NMR/IR spectra and compare with experimental data. Adjust computational parameters (e.g., solvent effects in Gaussian 09) to align theoretical and observed peaks .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels at ambiguous positions to clarify spectral assignments .
    • Case Study : Discrepancies in carbonyl stretching (IR) may arise from crystal packing effects, resolved via X-ray crystallography .

Q. How do halogen substituent positions (e.g., Cl on phenyl rings) impact binding affinity to biological targets?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with Cl at para/meta positions and test against enzymes (e.g., kinases) via:
  • In vitro assays : Fluorescence polarization for binding constants (Kd) .
  • Molecular docking : AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets favoring para-Cl) .
  • Findings : Para-Cl enhances π-π stacking with aromatic residues, increasing affinity by ~30% compared to meta-Cl .

Q. What experimental designs assess environmental stability and degradation pathways under varying pH/temperature?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to pH 3–11 buffers at 40–60°C for 30 days. Analyze degradation products via LC-MS .
  • Hydrolysis mechanisms : Identify ester or amide bond cleavage using ¹⁸O isotopic tracing .
  • Ecotoxicology : Use Daphnia magna or algal models to evaluate acute toxicity of degradation byproducts .

Q. How can Design of Experiments (DOE) optimize multi-step synthesis to minimize side reactions?

  • Methodological Answer :

  • DOE parameters : Vary temperature (70–110°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%) in a fractional factorial design .
  • Response variables : Yield, purity, and reaction time.
  • Outcome : Pareto analysis identifies temperature as the most critical factor (p < 0.05), with optimal conditions at 90°C and 1 mol% catalyst .

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